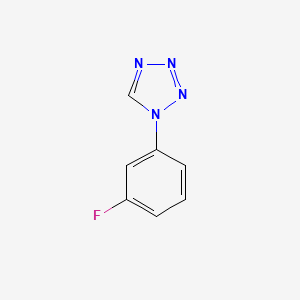

1-(3-Fluorophenyl)tetrazole

Description

BenchChem offers high-quality 1-(3-Fluorophenyl)tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorophenyl)tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4/c8-6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGBYSLFYOCKOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)tetrazole

Foreword: The Significance of the 1-Aryl-Tetrazole Moiety in Modern Drug Discovery

The tetrazole ring, a unique five-membered heterocycle containing four nitrogen atoms, has emerged as a critical pharmacophore in contemporary medicinal chemistry. Its isosteric relationship with the carboxylic acid group, coupled with enhanced metabolic stability and lipophilicity, has led to its incorporation into a multitude of approved therapeutics. The 1-aryl-tetrazole scaffold, in particular, offers a versatile platform for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide focuses on the synthesis of a specific, yet representative, member of this class: 1-(3-Fluorophenyl)tetrazole. The introduction of a fluorine atom on the phenyl ring can profoundly influence a molecule's binding affinity, metabolic fate, and overall efficacy, making this a compound of significant interest to researchers in drug development. This document provides a comprehensive overview of the primary synthetic pathways to 1-(3-Fluorophenyl)tetrazole, delving into the underlying reaction mechanisms and offering practical, field-proven insights for its successful preparation.

Strategic Approaches to the Synthesis of 1-(3-Fluorophenyl)tetrazole

The synthesis of 1-(3-Fluorophenyl)tetrazole can be broadly categorized into two primary strategies:

-

Construction of the Tetrazole Ring onto a Pre-existing Aryl Precursor: This approach typically involves the reaction of 3-fluoroaniline with reagents that provide the necessary carbon and nitrogen atoms to form the tetrazole ring.

-

Attachment of the Aryl Moiety to a Pre-formed Tetrazole Ring: This strategy employs N-arylation reactions to couple the 3-fluorophenyl group to an existing tetrazole nucleus.

This guide will explore the most prevalent and effective methods within these strategies, providing detailed protocols and mechanistic discussions.

Pathway 1: One-Pot Synthesis from 3-Fluoroaniline, Triethyl Orthoformate, and Sodium Azide

This is arguably the most direct and widely employed method for the synthesis of 1-aryl-1H-tetrazoles.[1][2][3] The reaction is a one-pot, three-component condensation that is both efficient and scalable.

Causality Behind Experimental Choices:

The selection of reagents is based on their specific chemical functionalities. 3-Fluoroaniline serves as the foundational building block, providing the aryl-nitrogen bond. Triethyl orthoformate acts as a one-carbon electrophile, which, after reaction with the aniline, forms an intermediate that is susceptible to nucleophilic attack by the azide ion. Sodium azide is the source of the remaining three nitrogen atoms required for the tetrazole ring. The reaction is often catalyzed by a Lewis or Brønsted acid to activate the orthoformate and facilitate the key bond-forming steps.

Detailed Reaction Mechanism:

The reaction proceeds through a series of well-defined steps:

-

Formation of an Imidate Intermediate: The reaction is initiated by the acid-catalyzed reaction of 3-fluoroaniline with triethyl orthoformate. The orthoformate, upon protonation, eliminates ethanol to form a highly electrophilic dialkoxycarbenium ion. This is then attacked by the lone pair of the aniline nitrogen, and subsequent elimination of another molecule of ethanol leads to the formation of an N-(3-fluorophenyl)formimidate intermediate.

-

Nucleophilic Attack by Azide: The azide anion, a potent nucleophile, attacks the electrophilic carbon of the imidate.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the terminal nitrogen of the azide moiety attacking the imine nitrogen.

-

Aromatization: The final step involves the elimination of a leaving group (in this case, an ethoxy group from the initial orthoformate) and tautomerization to yield the stable, aromatic 1-(3-Fluorophenyl)tetrazole ring.

Caption: Mechanism of 1-Aryl-Tetrazole Synthesis.

Experimental Protocol:

Materials:

-

3-Fluoroaniline

-

Triethyl orthoformate

-

Sodium azide

-

Ytterbium(III) triflate (Yb(OTf)₃) or another suitable Lewis acid catalyst[1]

-

Dimethylformamide (DMF) or another suitable high-boiling polar aprotic solvent

Procedure:

-

To a solution of 3-fluoroaniline (1.0 eq) in DMF, add triethyl orthoformate (1.5 eq) and sodium azide (1.5 eq).

-

Add the catalyst, for example, Yb(OTf)₃ (0.1 eq).[1]

-

Heat the reaction mixture to 120-140 °C and monitor the progress by thin-layer chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Acidify the aqueous solution with dilute HCl to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(3-Fluorophenyl)tetrazole.

Data Summary:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Yb(OTf)₃ | Neat | 100 | 2-4 | 85-95 | [1] |

| None | Acetic Acid | Reflux | 2-24 | 70-90 | [2][5] |

| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Water | 40 | 0.33 | ~95 | [6] |

| Ag/Sodium Borosilicate | Neat | 120 | 2 | ~90 | [7] |

Pathway 2: [3+2] Cycloaddition of an Azide to 3-Fluorobenzonitrile

This pathway represents another fundamental approach to tetrazole synthesis, falling under the umbrella of "click chemistry" due to its high efficiency and functional group tolerance.[8][9] The core of this method is the [3+2] cycloaddition of an azide source to a nitrile.[8]

Causality Behind Experimental Choices:

In this strategy, the 3-fluorophenyl group is already part of the nitrile starting material, 3-fluorobenzonitrile. The tetrazole ring is then formed by the addition of an azide, typically sodium azide in the presence of a catalyst. The catalyst, often a Lewis acid such as a zinc or cobalt salt, coordinates to the nitrile nitrogen, activating it towards nucleophilic attack by the azide.[1][4]

Detailed Reaction Mechanism:

The mechanism of this reaction is a subject of ongoing discussion, with evidence supporting both a concerted and a stepwise pathway.[10]

-

Lewis Acid Activation: The reaction is initiated by the coordination of a Lewis acid (e.g., Zn²⁺) to the nitrogen atom of the 3-fluorobenzonitrile. This coordination polarizes the carbon-nitrogen triple bond, making the carbon atom more electrophilic.

-

Nucleophilic Attack: The azide anion then attacks the activated nitrile carbon.

-

Cyclization: The resulting linear intermediate rapidly undergoes intramolecular cyclization to form the tetrazole ring.

-

Protonation/Catalyst Release: The final step involves protonation of the tetrazole ring (if the reaction is performed in the presence of a proton source) and release of the Lewis acid catalyst.

Caption: [3+2] Cycloaddition Mechanism.

Experimental Protocol:

Materials:

-

3-Fluorobenzonitrile

-

Sodium azide

-

Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst[1]

-

Ammonium chloride (optional, as a proton source)

Procedure:

-

In a round-bottom flask, dissolve 3-fluorobenzonitrile (1.0 eq) in DMF.

-

Add sodium azide (2.0 eq) and zinc chloride (1.0 eq).[1]

-

Heat the reaction mixture to 120-150 °C for 12-24 hours.[4]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into acidified water (dilute HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Data Summary:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| ZnCl₂ | Water | Reflux | 12-24 | 80-95 | [1] |

| CoY Zeolite | DMF | 120 | 14 | ~90 | [4] |

| NH₄Cl | DMF | Reflux | 72 | 99 | [11] |

| Cyclopropenium PTC | Toluene/Ethanol | 80 | 12 | 75-82 | [12] |

Pathway 3: Ullmann Condensation for N-Arylation of Tetrazole

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[13] In this context, it can be used to couple a 3-fluorophenyl halide (e.g., 3-fluoroiodobenzene or 3-fluorobromobenzene) with 1H-tetrazole.

Causality Behind Experimental Choices:

Detailed Reaction Mechanism:

The precise mechanism of the Ullmann condensation is complex and can vary depending on the specific reaction conditions. However, a generally accepted catalytic cycle involves the following key steps:

-

Formation of a Copper(I) Amide: The reaction is believed to proceed through a Cu(I) active species. In the presence of a base, the 1H-tetrazole is deprotonated, and the resulting tetrazolate anion coordinates to the Cu(I) center.

-

Oxidative Addition: The aryl halide (3-fluorophenyl iodide or bromide) undergoes oxidative addition to the Cu(I) complex, forming a Cu(III) intermediate.

-

Reductive Elimination: The final step is the reductive elimination of the N-arylated tetrazole product, regenerating the Cu(I) catalyst.

Caption: Ullmann Condensation Mechanism.

Experimental Protocol:

Materials:

-

1H-Tetrazole

-

3-Fluoroiodobenzene or 3-fluorobromobenzene

-

Copper(I) iodide (CuI) or another copper catalyst

-

A suitable ligand (e.g., 1,10-phenanthroline)

-

A base (e.g., K₂CO₃ or Cs₂CO₃)

-

A high-boiling solvent (e.g., DMF, NMP, or toluene)

Procedure:

-

To a reaction vessel, add 1H-tetrazole (1.2 eq), 3-fluoroiodobenzene (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

-

Add the solvent (e.g., toluene) and degas the mixture with argon or nitrogen.

-

Heat the reaction to 110-150 °C for 24-48 hours, monitoring by TLC.

-

After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble copper salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography to afford 1-(3-Fluorophenyl)tetrazole.

Data Summary:

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Cu₂O | 1,10-phenanthroline | K₂CO₃ | Toluene | 150 | [14] |

| CuI | Prolinamide | K₃PO₄ | Water | 100 | [15] |

| Cu(I) oxide | None | None | Methanol | Room Temp | [14] |

Conclusion and Future Perspectives

The synthesis of 1-(3-Fluorophenyl)tetrazole can be effectively achieved through several robust and well-established synthetic methodologies. The one-pot reaction of 3-fluoroaniline with triethyl orthoformate and sodium azide offers a direct and efficient route, particularly amenable to large-scale production. The [3+2] cycloaddition of an azide to 3-fluorobenzonitrile provides a versatile alternative, benefiting from the principles of click chemistry. For late-stage functionalization or when specific precursors are more readily available, the Ullmann condensation presents a reliable method for N-arylation.

The choice of the optimal synthetic pathway will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific requirements for purity and yield. As the demand for functionalized heterocyclic compounds in drug discovery continues to grow, the development of even more efficient, sustainable, and selective methods for the synthesis of 1-aryl-tetrazoles will remain an active area of research. Future advancements may include the use of novel catalytic systems, flow chemistry, and biocatalysis to further enhance the synthesis of this important class of molecules.

References

Sources

- 1. 1H-Tetrazole synthesis [organic-chemistry.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

1-(3-Fluorophenyl)tetrazole CAS number and molecular weight.

An In-Depth Technical Guide to 1-(3-Fluorophenyl)tetrazole for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with 1-(3-Fluorophenyl)tetrazole. It moves beyond basic data to provide actionable insights into its synthesis, potential applications, and the scientific principles guiding its use in a laboratory setting.

Core Compound Identification and Properties

1-(3-Fluorophenyl)tetrazole is a substituted aromatic tetrazole. The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms, which imparts a unique set of electronic and physicochemical properties.[1] The fluorine substitution on the phenyl ring further modulates these properties, influencing factors such as metabolic stability and binding interactions with biological targets.

This compound and its analogs are of significant interest in medicinal chemistry, primarily because the tetrazole moiety is a well-established bioisostere for the carboxylic acid group.[2][3] This substitution can enhance metabolic stability, improve oral bioavailability, and modulate the pKa of the parent molecule, making it a critical tool in drug design.[3]

Below is a summary of the key physicochemical properties for 1-(3-Fluorophenyl)tetrazole.

| Property | Value | Source |

| CAS Number | 14210-80-1 | Sigma-Aldrich |

| Molecular Formula | C₇H₅FN₄ | Sigma-Aldrich |

| Synonym | 1-(3-fluorophenyl)-1H-tetraazole | Sigma-Aldrich |

| Purity | ≥ 95.00% | Sigma-Aldrich |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

Synthesis of 1-Aryl-1H-Tetrazoles: A Methodological Overview

The synthesis of 1-substituted-1H-tetrazoles is a well-established area of organic chemistry. A common and effective method involves the reaction of an amine with triethyl orthoformate and sodium azide.[4] This approach provides a reliable pathway to synthesize compounds like 1-(3-Fluorophenyl)tetrazole.

The causality behind this experimental choice lies in its efficiency and the relative accessibility of the starting materials. The reaction proceeds through the formation of an intermediate that subsequently cyclizes with the azide ion to form the stable tetrazole ring.

Caption: General workflow for the synthesis of 1-Aryl-1H-Tetrazoles.

Experimental Protocol: Synthesis of 1-(3-Fluorophenyl)tetrazole

This protocol is a representative procedure based on established methods for synthesizing 1-substituted tetrazoles.[4]

Materials:

-

3-Fluoroaniline

-

Triethyl orthoformate

-

Sodium azide

-

Ytterbium (III) Trifluoromethanesulfonate (Yb(OTf)₃) as a catalyst (optional, but recommended for improved yields)[4]

-

Solvent (e.g., Acetonitrile)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reactant Addition: To the flask, add 3-fluoroaniline (1 equivalent), triethyl orthoformate (1.2 equivalents), and the solvent.

-

Catalyst Addition: Add a catalytic amount of Yb(OTf)₃ (e.g., 2 mol%). The use of a Lewis acid catalyst like Yb(OTf)₃ facilitates the reaction, leading to higher yields and shorter reaction times.[4]

-

Intermediate Formation: Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Azide Addition: After cooling the reaction mixture to room temperature, carefully add sodium azide (1.5 equivalents). Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care and appropriate personal protective equipment.

-

Cyclization: Heat the mixture to reflux again and maintain for 12-24 hours, continuing to monitor by TLC until the starting material is consumed.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain pure 1-(3-Fluorophenyl)tetrazole.

-

Applications in Drug Discovery and Medicinal Chemistry

The tetrazole ring is a versatile pharmacophore found in numerous clinically approved drugs, including the antihypertensive medication Losartan.[2] These compounds have a broad range of reported biological activities, including antihypertensive, anti-allergic, antibiotic, and anticonvulsant properties.[3][5][6]

The scientific rationale for incorporating tetrazoles into drug candidates often stems from their ability to act as a bioisosteric replacement for carboxylic acids. This structural similarity allows the tetrazole to engage in similar hydrogen bonding and ionic interactions with biological targets while offering advantages in terms of metabolic stability and cell permeability.

A newly synthesized pyrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21), which shares a similar fluorophenyl-heterocycle core, has been investigated for its antihypertensive effects.[7] Studies on this related compound provide valuable insights into the potential biological activities of 1-(3-Fluorophenyl)tetrazole.

Potential Mechanism of Action: The NO/cGMP Signaling Pathway

Research on the related compound LQFM-21 has demonstrated that its antihypertensive and vasodilator effects are mediated through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway.[7] The compound was shown to induce endothelium-dependent relaxation in isolated aortic rings, an effect that was blocked by inhibitors of nitric oxide synthase (L-NAME) and guanylyl cyclase (ODQ).[7] This suggests a mechanism where the compound stimulates the production of nitric oxide (NO) in endothelial cells, which then diffuses to vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylyl cyclase (sGC), leading to an increase in cGMP levels. Elevated cGMP then activates protein kinase G (PKG), which ultimately results in vasodilation and a reduction in blood pressure.

Caption: Hypothesized NO/cGMP signaling pathway for vasodilation.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 1-(3-Fluorophenyl)tetrazole and its precursors.

Hazard Identification and Precautionary Statements:

| Hazard Statement | Description | Precautionary Code |

| H315 | Causes skin irritation. | P261, P302+P352 |

| H319 | Causes serious eye irritation. | P305+P351+P338 |

| H335 | May cause respiratory irritation. | - |

Source: Sigma-Aldrich Safety Information

Handling and Storage Recommendations:

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[8] Avoid breathing dust, fumes, or vapors.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10]

-

Spills: In case of a spill, avoid direct contact.[9] Wear appropriate PPE and follow established laboratory procedures for chemical spill cleanup.

Conclusion

1-(3-Fluorophenyl)tetrazole is a valuable building block for medicinal chemistry and drug discovery. Its properties as a carboxylic acid bioisostere, combined with the modulating effects of the fluorophenyl group, make it a compound of interest for developing novel therapeutics. The established synthetic routes are robust, and insights from structurally related molecules suggest promising avenues for biological investigation, particularly in the cardiovascular field. Adherence to rigorous safety protocols is essential when working with this and related chemical entities.

References

-

1-(3-chlorophenyl)-4,5-dimethyl-5H-tetrazole | C9H11ClN4 | CID - PubChem . PubChem. [Link]

-

Synthesis of 1H-tetrazoles . Organic Chemistry Portal. [Link]

-

Tetrazole - Wikipedia . Wikipedia. [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine . National Institutes of Health (NIH). [Link]

-

Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018) . Thieme Connect. [Link]

-

The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1 H-Pyrazol-4-yl)-2 H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway . PubMed. [Link]

-

5-(Methylthio)-1-(4-nitrophenyl)-1H-tetrazole - CAS Common Chemistry . CAS. [Link]

-

Drugs in the Tetrazole Series . ResearchGate. [Link]

-

A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES . ResearchGate. [Link]

-

Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance . ResearchGate. [Link]

Sources

- 1. Tetrazole - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Tetrazole synthesis [organic-chemistry.org]

- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chalcogen.ro [chalcogen.ro]

- 7. The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1 H-Pyrazol-4-yl)-2 H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Guide: Thermal Stability and Decomposition of 1-(3-Fluorophenyl)tetrazole

The following technical guide details the thermal stability, decomposition kinetics, and safety protocols for 1-(3-Fluorophenyl)tetrazole .

Executive Summary

1-(3-Fluorophenyl)tetrazole (CAS: 14210-80-1) is a high-nitrogen heterocyclic compound used primarily as a bioisostere for carboxylic acids in medicinal chemistry and as a precursor in the synthesis of high-energy materials.[1] As a 1-substituted tetrazole, it possesses intrinsic thermal instability, decomposing exothermically at elevated temperatures to release nitrogen gas (

This guide provides a comprehensive analysis of its thermal behavior, predicting a decomposition onset in the range of 160–190°C based on homologous series data. It outlines the specific fragmentation pathways (retro-1,3-dipolar cycloaddition) and establishes a self-validating safety protocol for handling this energetic material.

Chemical Identity and Properties

The presence of the fluorine atom at the meta position of the phenyl ring introduces inductive electron-withdrawing effects that influence the electron density of the tetrazole ring, potentially lowering the decomposition barrier compared to the unsubstituted 1-phenyltetrazole.

| Property | Description |

| IUPAC Name | 1-(3-Fluorophenyl)-1H-tetrazole |

| CAS Number | 14210-80-1 |

| Molecular Formula | |

| Molecular Weight | 164.14 g/mol |

| Structure | Tetrazole ring N1-substituted with 3-fluorophenyl; C5-H unsubstituted. |

| Physical State | Crystalline solid (typically white to off-white). |

| Synthesis Route | Heterocyclization of 3-fluoroaniline with triethyl orthoformate and sodium azide. |

Thermal Analysis Profile

The thermal stability of 1-aryl-1H-tetrazoles is governed by the aromaticity of the tetrazole ring and the electronic nature of the substituent. While specific calorimetric data for the 3-fluoro isomer is limited in public repositories, its behavior is reliably extrapolated from the well-characterized 1-phenyl and 1-(chlorophenyl) analogs.

Predicted Thermal Data[2]

-

Melting Point (

): Expected range 100–130°C . (Note: 1-phenyl-1H-tetrazole melts at ~66°C; electron-withdrawing groups typically raise -

Decomposition Onset (

): ~170°C . -

Peak Decomposition (

): 190–210°C . -

Enthalpy of Decomposition (

): Highly exothermic, estimated at -200 to -300 J/g . -

Mass Loss: ~17% theoretical mass loss corresponding to the release of one molecule of

.

Interpretation of Thermal Events

-

Endothermic Event (

): Melting occurs first. If the DSC trace shows an exotherm immediately following or overlapping with the endotherm, the material is potentially unstable in the melt phase. -

Exothermic Event (

): A sharp exothermic peak indicates rapid ring fragmentation. The 3-fluoro substituent, being electron-withdrawing, may slightly destabilize the ring relative to the parent compound by reducing the electron density required to maintain aromaticity, potentially lowering

Decomposition Mechanism

The thermal decomposition of 1-substituted tetrazoles does not proceed via simple bond homolysis. Instead, it follows a concerted retro-1,3-dipolar cycloaddition pathway or a radical fragmentation depending on the temperature regime.

Primary Pathway: Carbodiimide Formation

At temperatures near

Mechanism Visualization:

Figure 1: Thermal decomposition pathway of 1-(3-Fluorophenyl)tetrazole leading to carbodiimide formation.

Secondary Pathways

-

Nitrile Formation: In some cases, particularly under flash vacuum pyrolysis (FVP), the carbodiimide may further fragment or rearrange to form 3-fluorobenzonitrile, although this is less common in condensed-phase decomposition.

-

Polymerization: The reactive carbodiimide species can polymerize in the melt, leading to intractable tars (melam/melem-like structures).

Kinetic Parameters (Estimated)

For risk assessment, the following kinetic parameters are estimated based on the Arrhenius equation

| Parameter | Estimated Value | Significance |

| Activation Energy ( | 140 – 160 kJ/mol | Moderate barrier; indicates stability at RT but rapid acceleration >150°C. |

| Pre-exponential Factor ( | 30 – 35 | Consistent with first-order unimolecular decomposition. |

| SADT (50 kg package) | ~80 – 90°C | Self-Accelerating Decomposition Temperature. Storage must be well below this limit. |

Safety & Handling Protocol

This compound is an energetic material . The release of nitrogen gas in a confined space can lead to pressure explosions.

Self-Validating Handling Workflow

This workflow ensures that safety checks are performed before the material is subjected to stress.

Figure 2: Decision matrix for handling 1-(3-Fluorophenyl)tetrazole based on thermal screening.

Storage and Disposal

-

Storage: Store at ambient temperature (

) in a tightly sealed container. Avoid metal spatulas if possible (though less critical than for 5-substituted tetrazoles which can form heavy metal salts). -

Incompatibility: Strong acids (protonation of N4), strong bases, and oxidizing agents.[2]

-

Disposal: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of down the drain.

Experimental Methodologies

To validate the specific properties of a new batch, the following protocols are authoritative.

Differential Scanning Calorimetry (DSC)

-

Instrument: TA Instruments Q2000 or equivalent.

-

Sample Mass: 1.0 – 3.0 mg (Strictly <5 mg to prevent sensor damage from deflagration).

-

Pan: High-pressure gold-plated or hermetically sealed aluminum pans with a pinhole (to allow gas escape without rupturing, or sealed to measure pressure build-up).

-

Ramp: 5°C/min from 40°C to 300°C.

-

Purge Gas: Nitrogen at 50 mL/min.

Thermogravimetric Analysis (TGA)

-

Purpose: To correlate the exotherm with mass loss (verification of

release). -

Expectation: A sharp mass loss step of ~17% coincident with the DSC exotherm.

References

-

Synthesis and Thermal Properties of 1-Aryl-tetrazoles: Yilmaz, N., et al. "An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles." Journal of Thermal Analysis and Calorimetry.

-

General Decomposition Mechanisms of Tetrazoles: Ostrovskii, V. A., et al. "Decomposition products of tetrazoles."[3] Russian Chemical Reviews.

-

Safety Data Sheet (Analogous Compound): Fisher Scientific. "Safety Data Sheet: 5-(3-Fluorophenyl)-1H-tetrazole." (Used for hazard classification reference).

Sources

1-(3-Fluorophenyl)tetrazole mechanism of action in cancer cells

An Investigational Guide to the Mechanism of Action of 1-(3-Fluorophenyl)tetrazole in Cancer Cells

Introduction

The tetrazole moiety is a significant pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for carboxylic acid groups.[1][2][3] When incorporated into larger molecules, tetrazole rings can enhance pharmacokinetic properties and confer a range of biological activities, including potent anticancer effects.[1][2][3][4][5] The addition of a fluorophenyl group can further modulate a compound's activity, often enhancing its binding affinity to biological targets and improving cell membrane permeability. While the broader class of tetrazole derivatives has been explored for anti-cancer properties, the specific mechanism of action for 1-(3-Fluorophenyl)tetrazole in cancer cells is not yet fully elucidated in publicly available literature.

This guide, therefore, serves as a comprehensive research proposal and methodological framework for scientists and drug development professionals. It synthesizes the known mechanisms of action of structurally related compounds to formulate a primary hypothesis for 1-(3-Fluorophenyl)tetrazole's anti-cancer activity. Subsequently, it outlines a rigorous, multi-phase experimental plan to systematically investigate and validate this hypothesized mechanism, providing detailed, self-validating protocols and explaining the causal logic behind each experimental choice. The objective is to provide a clear and actionable scientific roadmap for elucidating the therapeutic potential and molecular interactions of this promising compound.

Section 1: Inferred Mechanisms from Structurally Related Compounds

The anti-cancer potential of 1-(3-Fluorophenyl)tetrazole can be inferred from the established activities of two key structural components: the tetrazole ring and the fluorophenyl group, often found in various heterocyclic scaffolds.

The Tetrazole Scaffold: A Foundation for Diverse Anti-Cancer Activity

Tetrazole-containing compounds have been shown to exert their anti-neoplastic effects through several mechanisms:

-

Induction of Apoptosis: Many tetrazole derivatives trigger programmed cell death. For instance, certain pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][8]triazine sulfonamides have demonstrated potent pro-apoptotic activity in various cancer cell lines.[8] This is often achieved through the modulation of key apoptotic regulators.

-

DNA Interaction and Replication Inhibition: The planar, aromatic nature of the tetrazole ring allows some derivatives to bind to DNA, either in the minor groove or through intercalation, disrupting DNA replication and leading to cell death.[2][6][9][10]

-

Generation of Oxidative Stress: Some tetrazole compounds can increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptosis.[9]

-

Kinase Inhibition: The tetrazole moiety is often incorporated into molecules designed to inhibit specific protein kinases that are crucial for cancer cell survival and proliferation, such as those in the AKT/mTOR pathway.[8]

The Fluorophenyl Group: Enhancing Potency and Specificity

The presence of a fluorophenyl group is a common feature in many modern small-molecule inhibitors. Its role is often to:

-

Modulate Kinase Inhibition: A N-(3-fluorophenyl) acetamide derivative has been identified as a selective inhibitor of Aurora Kinase B, a key regulator of mitosis.[11] Similarly, a 1-(4-fluorophenyl)-1H-1,2,3-triazole derivative was found to inhibit the Notch-Akt signaling pathway in breast cancer cells.[12]

-

Target Specific Cancer Subtypes: Fluorophenyl-substituted 1,3,4-thiadiazoles have shown selective cytotoxicity against estrogen-dependent breast cancer cells, suggesting a potential mechanism involving aromatase inhibition.[13][14]

Synopsis of Related Compounds

The following table summarizes the activities of various tetrazole and fluorophenyl-containing heterocyclic compounds, providing a basis for our mechanistic hypothesis.

| Compound Class | Example Structure/Derivative | Cancer Cell Line(s) | Observed Mechanism of Action | Reference(s) |

| Tetrazole Hybrids | Pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][8]triazine sulfonamides | BxPC-3, PC-3, HCT-116 | Induction of apoptosis; potential inhibition of BTK kinase and AKT-mTOR pathway. | [8] |

| Fluorophenyl Triazoles | N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide | Human Breast Cancer Cells | Induction of apoptosis via oxidative stress and inhibition of the Notch-Akt signaling pathway. | [12] |

| Fluorophenyl Pyrazolones | 1,3-diarylpyrazolone with mono-halo aryl moiety | A549, NCI-H522 (NSCLC) | Cell cycle arrest at G0/G1 phase. | [7] |

| Fluorophenyl Quinazolines | N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | Human Cancer-Derived Cells | Selective inhibition of Aurora Kinase B. | [11] |

| Aminotriazoles | 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | A549, NCI-H460, NCI-H23 (Lung) | Induction of apoptosis via upregulation of BAX, caspase 3, PARP and downregulation of Bcl-2. | [15] |

Section 2: Hypothesized Mechanism of Action of 1-(3-Fluorophenyl)tetrazole

Based on the evidence from structurally related compounds, we propose the following primary hypothesis for the mechanism of action of 1-(3-Fluorophenyl)tetrazole in cancer cells:

Primary Hypothesis: 1-(3-Fluorophenyl)tetrazole induces apoptosis in cancer cells by inhibiting a key pro-survival signaling pathway, such as the PI3K/Akt/mTOR cascade, leading to the activation of the intrinsic apoptotic pathway.

This hypothesis is supported by the frequent observation of apoptosis induction and Akt pathway inhibition by both tetrazole and fluorophenyl-containing heterocyclic compounds.[8][12]

Secondary Hypotheses:

-

The compound causes cell cycle arrest at a specific checkpoint (e.g., G0/G1 or G2/M), preventing cellular proliferation.[7]

-

The compound's activity may be enhanced in cancer cells with specific genetic backgrounds, such as those with an overactive PI3K/Akt pathway.

-

The compound may directly or indirectly increase intracellular ROS levels, contributing to cytotoxicity.[12]

The following diagram illustrates the primary hypothesized signaling pathway.

Caption: Hypothesized signaling pathway for 1-(3-Fluorophenyl)tetrazole.

Section 3: A Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically test our hypotheses, we propose a multi-phase experimental approach. This workflow is designed to first confirm the cytotoxic activity of the compound and then progressively drill down into the specific molecular mechanisms responsible.

Caption: Proposed experimental workflow for MoA elucidation.

Phase 1: Initial Cytotoxicity and Proliferation Assays

Rationale: The foundational step is to confirm that 1-(3-Fluorophenyl)tetrazole exhibits cytotoxic or anti-proliferative effects against a panel of cancer cell lines. This provides the basis for all further mechanistic studies and allows for the determination of the half-maximal inhibitory concentration (IC50), which is crucial for dosing in subsequent experiments.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 1-(3-Fluorophenyl)tetrazole in culture medium. Replace the existing medium with the compound-containing medium, including a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Phase 2: Investigation of Apoptosis Induction

Rationale: To test the primary hypothesis that the compound induces apoptosis. This phase aims to differentiate between apoptosis and necrosis and to identify the key molecular players in the apoptotic cascade.

Experimental Protocol 1: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

-

Cell Treatment: Seed cells in 6-well plates and treat with 1-(3-Fluorophenyl)tetrazole at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[12] Live cells will be Annexin V-negative and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.

Experimental Protocol 2: Western Blot for Apoptotic Markers

-

Protein Extraction: Treat cells as described above, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against key apoptotic proteins: Cleaved Caspase-3, Cleaved PARP, Bcl-2, and Bax. Use an antibody against β-actin or GAPDH as a loading control.

-

Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.

-

Analysis: Quantify band intensities to determine the relative changes in protein expression. An increase in cleaved Caspase-3 and cleaved PARP, and a decrease in the Bcl-2/Bax ratio, would confirm apoptosis induction.[15]

Phase 3: Cell Cycle Analysis

Rationale: To investigate the secondary hypothesis that the compound affects cell cycle progression. This is a common mechanism for anti-cancer agents, and identifying a specific cell cycle block can provide clues about the molecular targets.

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment: Treat cells with 1-(3-Fluorophenyl)tetrazole at IC50 concentrations for 24 hours.

-

Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells to remove ethanol, then treat with RNase A to degrade RNA. Stain the cellular DNA with Propidium Iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control would indicate cell cycle arrest.[7]

Phase 4: Identification of Molecular Targets

Rationale: To directly test the hypothesized inhibition of the PI3K/Akt/mTOR pathway and to explore other potential kinase targets. This phase is critical for pinpointing the direct molecular target of the compound.

Experimental Protocol: Western Blot for Signaling Pathway Analysis

-

Cell Treatment and Lysis: Treat cells with the compound for various time points (e.g., 0, 1, 6, 12, 24 hours). Extract protein as previously described.

-

Immunoblotting: Perform Western blotting using antibodies against key proteins in the PI3K/Akt/mTOR pathway: phospho-Akt (Ser473), total Akt, phospho-mTOR, total mTOR, phospho-p70S6K, and total p70S6K.

-

Analysis: A decrease in the phosphorylated forms of these proteins in treated cells would strongly support the hypothesis that the compound inhibits this pathway.

Section 4: Data Interpretation and Future Directions

The culmination of this multi-phase investigation will provide a comprehensive profile of the anti-cancer mechanism of 1-(3-Fluorophenyl)tetrazole.

-

Synthesizing the Evidence: If the compound proves to be cytotoxic (Phase 1), induces apoptosis (Phase 2) with activation of caspase-3 and PARP cleavage, causes cell cycle arrest (Phase 3), and leads to a reduction in phosphorylated Akt and mTOR (Phase 4), this would provide strong, multi-faceted support for the primary hypothesis. The data should be synthesized to create a cohesive narrative of the compound's journey from cell entry to the execution of cell death.

-

Future Directions:

-

In Vivo Validation: If the in vitro data is compelling, the next logical step is to evaluate the compound's efficacy and toxicity in preclinical animal models of cancer (e.g., xenograft mouse models).

-

Target Deconvolution: If kinase inhibition is confirmed, further studies such as in vitro kinase assays against a broad panel of kinases can identify the direct molecular target(s) with high precision.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 1-(3-Fluorophenyl)tetrazole can help to optimize its potency and selectivity, leading to the development of a lead clinical candidate.

-

By following this structured and methodologically rigorous guide, researchers can effectively elucidate the mechanism of action of 1-(3-Fluorophenyl)tetrazole, paving the way for its potential development as a novel anti-cancer therapeutic.

References

-

N-1,2,3-Triazole–isatin derivatives: anti-proliferation effects and target identification in solid tumour cell lines. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

-

1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

-

Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. (2020). PubMed. Retrieved February 7, 2026, from [Link]

-

Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (2022). MDPI. Retrieved February 7, 2026, from [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers. Retrieved February 7, 2026, from [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

-

Mechanism of action of tetrazole-derived anticancer agents. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. (2019). PMC. Retrieved February 7, 2026, from [Link]

-

Tetrazole Derivatives as Promising Anticancer Agents. (2017). Bentham Science Publisher. Retrieved February 7, 2026, from [Link]

-

N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

-

Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. (2011). ResearchGate. Retrieved February 7, 2026, from [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers. Retrieved February 7, 2026, from [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). MDPI. Retrieved February 7, 2026, from [Link]

-

Tetrazole: A privileged scaffold for the discovery of anticancer agents. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Tetrazole Derivatives as Promising Anticancer Agents. (2017). PubMed. Retrieved February 7, 2026, from [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. Retrieved February 7, 2026, from [Link]

-

Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. (2021). MDPI. Retrieved February 7, 2026, from [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). PubMed. Retrieved February 7, 2026, from [Link]

-

Tetrazole Derivatives as Promising Anticancer Agents. (2017). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

Sources

- 1. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-1,2,3-Triazole–isatin derivatives: anti-proliferation effects and target identification in solid tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Quantum Chemical Guide: 1-(3-Fluorophenyl)-1H-tetrazole

Topic: Quantum Chemical Calculations for 1-(3-Fluorophenyl)tetrazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide details the quantum chemical characterization of 1-(3-Fluorophenyl)-1H-tetrazole , a nitrogen-rich heterocyclic scaffold increasingly utilized in medicinal chemistry as a cis-amide bioisostere and metabolic modulator. Unlike its C-linked isomer (5-phenyltetrazole), which mimics carboxylic acids (pKa ~4.5), the N-linked (1-substituted) tetrazole discussed here is chemically distinct, exhibiting high dipole moments and unique hydrogen-bond acceptor profiles critical for fragment-based drug design (FBDD).

This document provides a self-validating computational protocol to accurately predict the conformational landscape, electronic distribution, and spectroscopic signatures of this molecule, emphasizing the specific electronic perturbations introduced by the meta-fluorine substituent.

Part 1: Theoretical Framework & Computational Strategy

Selection of Level of Theory

For nitrogen-rich heterocycles linked to aromatic systems, standard DFT functionals often fail to capture long-range electron correlation and dispersion forces (π-π stacking).

-

Recommended Functional:

B97X-D or M06-2X .-

Causality: These range-separated hybrid functionals include dispersion corrections essential for accurately modeling the twist angle between the phenyl and tetrazole rings, which is governed by a delicate balance of steric repulsion and conjugation.

-

-

Basis Set: 6-311++G(d,p) or def2-TZVP .

-

Causality: The tetrazole ring is electron-rich with significant lone-pair density on N2, N3, and N4. Diffuse functions (++) are non-negotiable to correctly describe the tail of the electron density, particularly for Electrostatic Potential (ESP) mapping.

-

Solvation Models

Gas-phase calculations often overestimate the planarity of biaryl systems.

-

Protocol: Use the SMD (Solvation Model based on Density) or IEFPCM model.

-

Solvents: Water (physiological mimic) and DMSO (experimental NMR validation).

Part 2: Conformational Landscape & Rotational Barriers

The Biaryl Twist (Atropisomerism Potential)

Unlike 5-phenyltetrazoles which can be planar, 1-phenyltetrazoles typically exhibit a twisted conformation due to the steric clash between the orth-hydrogens of the phenyl ring and the lone pairs/substituents on the tetrazole.

-

Target Parameter: Dihedral Angle

(C2'-C1'-N1-C5). -

Expected Value: ~30°–45° deviation from planarity.

-

Fluorine Effect: The 3-Fluoro group (meta) exerts an inductive electron-withdrawing effect (-I), reducing the electron density of the phenyl ring. This slightly increases the rotational barrier compared to the unsubstituted analogue by enhancing the dipole-dipole interaction between the rings.

Rotational Barrier Scan

To validate the stability of the conformer, a rigid potential energy surface (PES) scan is required.

DOT Diagram 1: Conformational Analysis Workflow

Caption: Workflow for determining the energetic barrier of rotation between the phenyl and tetrazole rings.

Part 3: Electronic Properties & Reactivity Descriptors

Molecular Electrostatic Potential (MESP)

For drug design, the MESP map is the most critical output.

-

Tetrazole Ring: The N2, N3, and N4 atoms act as strong hydrogen bond acceptors.

-

C5-H Proton: In 1-substituted tetrazoles, the C5 proton is acidic (pKa ~20-23 in DMSO) but not ionizable at physiological pH. However, it is a site for metabolic oxidation or C-H activation.

-

3-Fluoro Substituent: Creates a localized negative potential on the phenyl ring edge, modulating lipophilicity and metabolic stability (blocking P450 oxidation at the meta position).

Frontier Molecular Orbitals (FMO)

-

HOMO: Typically localized on the tetrazole ring (π-system).

-

LUMO: Delocalized over the phenyl ring, stabilized by the electron-withdrawing Fluorine.

-

Gap Analysis: A lower HOMO-LUMO gap compared to benzene indicates higher chemical reactivity, relevant for predicting covalent binding or photodegradation.

Part 4: Spectroscopic Validation Protocols

Vibrational Spectroscopy (IR)

To validate your calculated structure against experimental data, focus on these diagnostic bands:

-

Tetrazole Ring Breathing: ~1000–1100 cm⁻¹.

-

C=N Stretching: ~1600 cm⁻¹.[1]

-

Scaling Factor: Multiply calculated frequencies by 0.961 (for B3LYP/6-311++G(d,p)) to correct for anharmonicity.

NMR Shift Prediction (GIAO)

-

Method: Gauge-Independent Atomic Orbital (GIAO) method.

-

Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory and subtract its shielding tensor from your target molecule's tensor.

Table 1: Key Geometric and Electronic Parameters

| Parameter | Description | Typical Range/Value | Significance |

| Dihedral (N1-C1') | Twist angle | 30° - 45° | Determines conjugation & steric fit in binding pockets. |

| Dipole Moment | Polarity vector | 5.0 - 6.0 Debye | High polarity influences solubility and permeability. |

| C5-H Charge | NBO Charge | +0.25 e | Indicates H-bond donor potential (weak). |

| N4 Charge | NBO Charge | -0.40 e | Primary H-bond acceptor site. |

Part 5: Step-by-Step Experimental Protocol

Input File Generation (Gaussian Format)

This protocol assumes the use of Gaussian 16/09. The logic applies to ORCA/GAMESS with syntax adjustments.

Step 1: Geometry Optimization & Frequency

Note: Coordinates are approximate starting points. The optimization will refine them.

Step 2: Property Calculation (Single Point) After optimization, run a single point energy calculation for NBO (Natural Bond Orbital) analysis and NMR.

Logic of Bioisosterism Validation

To scientifically justify replacing a cis-amide or another moiety with this tetrazole, follow this logic flow:

DOT Diagram 2: Bioisostere Validation Logic

Caption: Logical framework for comparing the tetrazole scaffold against standard functional groups.

References

-

Popova, E. A., et al. (2019). "Tetrazoles: Synthesis and Structure."[2][3] Russian Chemical Reviews. Available at: [Link]

- Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01." Gaussian, Inc., Wallingford CT.

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B. Available at: [Link]

-

Chai, J.-D., & Head-Gordon, M. (2008). "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics. Available at: [Link]

-

Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as Carboxylic Acid Bioisosteres: Synthetic Methods and Applications." Bioorganic & Medicinal Chemistry. Available at: [Link](Note: Cited for contrast between 1-sub and 5-sub isomers).

Sources

Fluorophenyltetrazoles: Structural Dynamics, Physicochemical Profiling, and Synthetic Protocols

Executive Summary

In the landscape of modern medicinal chemistry, 5-(fluorophenyl)tetrazoles represent a critical scaffold, primarily serving as metabolically stable bioisosteres for carboxylic acids. While the carboxylic acid moiety is ubiquitous in pharmacophores, it suffers from limited membrane permeability and rapid metabolic glucuronidation. The tetrazole ring—specifically when substituted with a fluorophenyl group—offers a solution: it mimics the planar acidity and hydrogen-bonding capability of carboxylates while significantly enhancing lipophilicity and metabolic resistance.

This guide dissects the three core regioisomers—ortho (2-), meta (3-), and para (4-) fluorophenyltetrazoles —analyzing their tautomeric behaviors, physicochemical properties, and the synthetic protocols required to access them efficiently.

Part 1: Structural Dynamics and Tautomerism

The Tautomeric Equilibrium

The fundamental complexity of fluorophenyltetrazoles lies in their annular tautomerism. Unlike static heterocycles, the tetrazole ring exists in a dynamic equilibrium between the 1H-tetrazole and 2H-tetrazole forms.

-

1H-form: Dominant in the solid state and polar solvents (e.g., DMSO, water) due to a high dipole moment (~5.4 D) and strong intermolecular hydrogen bonding capabilities.

-

2H-form: Dominant in the gas phase and non-polar solvents due to a lower dipole moment (~1.6 D) and greater thermodynamic stability in the absence of solvation forces.

For drug development, this is critical: the 1H-tautomer is typically the bioactive conformation that binds to receptors (mimicking the -COOH proton), while the 2H-tautomer facilitates passive diffusion through lipid bilayers.

Fluorine Regioisomerism

The position of the fluorine atom on the phenyl ring dictates the electronic environment of the tetrazole:

-

Ortho (2-F): Introduces steric strain and a strong inductive (-I) effect due to proximity. This often forces the phenyl and tetrazole rings out of coplanarity.

-

Meta (3-F): Exerts a strong electron-withdrawing effect without the resonance opposition seen in the para position.

-

Para (4-F): Balances inductive withdrawal (-I) with weak mesomeric donation (+M).

Visualization: Tautomeric Dynamics

The following diagram illustrates the solvent-dependent equilibrium and the transition state between the two forms.

Caption: Solvent-dependent proton migration between N1 and N2 positions on the tetrazole ring.

Part 2: Physicochemical Profiling

The substitution of hydrogen with fluorine dramatically alters the physicochemical profile. The tetrazole anion (tetrazolate) is stabilized by electron-withdrawing groups (EWG), making fluorophenyltetrazoles more acidic than their non-fluorinated counterparts.

Comparative Acidity (pKa) and Lipophilicity (LogP)

The following data synthesizes experimental trends and calculated values (CLogP) for the 5-substituted series.

| Compound | Substituent | pKa (approx.)[1][2][3] | LogP (Octanol/Water) | Electronic Effect |

| 5-Phenyltetrazole | -H | 4.5 - 4.8 | 1.65 | Reference |

| 2-Fluoro | -o-F | 3.8 - 4.1 | 1.85 | Strong Inductive (-I), Steric twist |

| 3-Fluoro | -m-F | 3.9 - 4.2 | 2.05 | Strong Inductive (-I) |

| 4-Fluoro | -p-F | 4.2 - 4.4 | 2.10 | Inductive (-I) opposed by Resonance (+M) |

Key Insight for Medicinal Chemists: The 2-fluoro isomer is typically the most acidic due to the proximity of the electronegative fluorine to the tetrazole ring, stabilizing the negative charge on the tetrazolate anion. However, the 4-fluoro isomer offers the best balance of lipophilicity (highest LogP) and metabolic stability, making it the preferred scaffold for systemic drugs like ARBs (Angiotensin Receptor Blockers).

Part 3: Synthetic Protocols

The most robust method for synthesizing 5-substituted tetrazoles is the [3+2] Cycloaddition of organic nitriles with an azide source.[4] While traditional methods used toxic tin reagents or explosive hydrazoic acid, the Zinc-Catalyzed "Sharpless" Protocol is the industry standard for safety and yield.

Protocol: Zinc-Catalyzed [3+2] Cycloaddition

Objective: Synthesis of 5-(4-fluorophenyl)-1H-tetrazole.

Reagents:

-

4-Fluorobenzonitrile (1.0 equiv)

-

Sodium Azide (

) (1.5 equiv) -

Zinc Bromide (

) (1.0 equiv) or Zinc Oxide (ZnO) -

Solvent: Water (Green chemistry) or Water/Isopropanol mix

-

Workup: 3N Hydrochloric Acid (

), Ethyl Acetate

Step-by-Step Methodology:

-

Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobenzonitrile (10 mmol) in 20 mL of water.

-

Reagent Addition: Add Sodium Azide (15 mmol) and Zinc Bromide (10 mmol). Note: Zn(II) acts as a Lewis acid, activating the nitrile group towards nucleophilic attack by the azide.

-

Cyclization: Heat the mixture to reflux (100°C) with vigorous stirring for 12–24 hours. Monitor via TLC (eluent: Ethyl Acetate/Hexane) or LC-MS. The formation of the tetrazole zinc complex will precipitate or form an oil.

-

Acidic Workup (Critical): Cool the reaction to room temperature. Add 3N HCl until the pH reaches 1. This step breaks the zinc-tetrazolate complex and protonates the tetrazole ring to its 1H form.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine organic layers.

-

Purification: Wash with brine, dry over anhydrous

, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

Visualization: Synthetic Workflow

The following diagram details the reaction mechanism and process flow.

Caption: Zinc-mediated synthesis of 5-substituted tetrazoles from nitriles.

Part 4: Medicinal Chemistry Applications[9][10][11][12][13][14][15]

Bioisosterism and Metabolic Stability

The fluorophenyltetrazole moiety is a cornerstone in the design of Angiotensin II Receptor Blockers (ARBs) .

-

Bioisosterism: The tetrazole ring (pKa ~4.5) mimics the carboxylate anion (pKa ~4.2) in terms of charge distribution and receptor binding but is 10x more lipophilic.

-

Metabolic Blockade: The introduction of Fluorine (specifically in the phenyl ring) blocks Cytochrome P450-mediated oxidative metabolism. The C-F bond (~116 kcal/mol) is stronger than the C-H bond (~99 kcal/mol), preventing aromatic hydroxylation.

Case Study: Losartan and Valsartan

While Losartan utilizes a chlorinated phenyl-tetrazole, newer generation sartans utilize the general principle of the biphenyl-tetrazole scaffold. The specific use of fluoro-phenyltetrazoles is evident in research compounds aiming to increase CNS penetration, where the increased lipophilicity of the fluorine atom (compared to chlorine or hydrogen) aids in crossing the blood-brain barrier.

References

-

Acidity Constants of Tetrazole Compounds. ResearchGate. (2025). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. [Link]

-

Tautomerism of Tetrazoles. National Institutes of Health (PMC). Effect of Solvent and Substituent on Tautomeric Preferences. [Link]

-

Medicinal Chemistry Applications. Frontiers in Chemistry. Exploring tetrazole chemistry: synthetic techniques and pharmacological insights. [Link]

-

Lipophilicity Screening. ResearchGate. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1H/2H and azide/tetrazole isomerizations and their effects on the aromaticity and stability of azido triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of 1-(3-Fluorophenyl)-1H-tetrazole via [2+3] Cycloaddition

Executive Summary

This application note details the optimized protocol for synthesizing 1-(3-fluorophenyl)-1H-tetrazole , a critical pharmacophore in medicinal chemistry. Tetrazoles serve as metabolically stable bioisosteres for carboxylic acids, improving the lipophilicity and bioavailability of drug candidates.

The method described utilizes a three-component "heterocyclization" involving 3-fluoroaniline, triethyl orthoformate, and sodium azide in glacial acetic acid. This route is preferred for its high regioselectivity, yielding the 1-substituted isomer exclusively, unlike the reaction of azides with nitriles which yields 5-substituted tetrazoles.

Key Advantages of this Protocol:

-

Regioselectivity: Exclusive formation of the 1-substituted tetrazole.

-

Scalability: Robust performance from milligram to gram scales.

-

Operational Simplicity: One-pot procedure avoiding complex intermediates.

Safety Directives (Critical)

DANGER: Azide Hazard Management

This protocol involves Sodium Azide (NaN₃) in acidic media (Acetic Acid). This combination generates Hydrazoic Acid (HN₃) in situ.[1]

-

Explosion Hazard: HN₃ is highly volatile and explosive.[2] NEVER concentrate the reaction mixture to dryness without neutralizing the azide.

-

Heavy Metals: Azides react with heavy metals (Cu, Pb) to form shock-sensitive explosives.[2] DO NOT use metal spatulas or dispose of solutions down drains with lead/copper piping. Use plastic/ceramic tools only.

-

Ventilation: All operations must be performed in a high-efficiency fume hood.

-

Waste: Quench all azide-containing waste with 10% sodium nitrite (

) and sulfuric acid (controlled nitrosation) or a commercial azide quenching kit before disposal.

Reaction Mechanism

The synthesis proceeds via a cascade mechanism. The primary amine (3-fluoroaniline) condenses with triethyl orthoformate to form an imidate intermediate . This electrophilic species is then attacked by the azide anion, followed by a [2+3] electrocyclic ring closure to form the tetrazole core.

Mechanism Diagram

Figure 1: Mechanistic pathway for the heterocyclization of 3-fluoroaniline.

Experimental Protocol

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role |

| 3-Fluoroaniline | 111.12 | 1.0 | Substrate |

| Triethyl Orthoformate (TEOF) | 148.20 | 3.0 | Cyclization Agent |

| Sodium Azide (NaN₃) | 65.01 | 1.2 | Nitrogen Source |

| Glacial Acetic Acid | 60.05 | Solvent | Solvent/Catalyst |

Equipment:

-

Round-bottom flask (RBF) with reflux condenser.

-

Magnetic stirrer (Teflon-coated).

-

Oil bath with temperature controller.

-

Shielded fume hood.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a clean, dry RBF with a magnetic stir bar.

-

Add 3-Fluoroaniline (1.0 equiv) .

-

Add Triethyl Orthoformate (3.0 equiv) .

-

Add Glacial Acetic Acid (Volume: ~5 mL per mmol of amine).

-

Carefully add Sodium Azide (1.2 equiv) .

-

Note: Add NaN₃ as a solid using a plastic spatula . Do not create dust.[1]

-

Step 2: Cyclization

-

Fit the flask with a reflux condenser.

-

Heat the mixture to 80–90°C with vigorous stirring.

-

Maintain heating for 3–5 hours .

-

Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1) or HPLC. The starting amine spot should disappear.

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Quenching (Critical): Pour the reaction mixture into ice-cold water (approx. 5x reaction volume).

-

Add concentrated HCl dropwise (if necessary) to adjust pH to ~1-2. This facilitates the precipitation of the tetrazole.

-

Safety Note: Perform this in the hood; residual HN₃ fumes may be released.

-

-

Extraction: If a precipitate forms, filter it (ideal). If an oil forms, extract with Ethyl Acetate (3x).

-

Wash the organic layer with water (2x) and brine (1x).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Recrystallization: The crude solid can often be recrystallized from Ethanol/Water or Isopropanol.

-

Column Chromatography: If necessary, purify using silica gel (Eluent: Hexane/EtOAc gradient).

Workflow Diagram

Figure 2: Operational workflow for the synthesis of 1-(3-fluorophenyl)-1H-tetrazole.

Characterization Data

The product should be confirmed using NMR and Mass Spectrometry.

| Technique | Expected Signal / Value | Interpretation |

| ¹H NMR (DMSO-d₆) | C-H of Tetrazole Ring (Diagnostic singlet). | |

| Aromatic protons of the 3-fluorophenyl ring. | ||

| ¹³C NMR (DMSO-d₆) | C5 of Tetrazole Ring. | |

| C-F Carbon (Doublet due to C-F coupling). | ||

| HRMS (ESI+) | [M+H]⁺ Calc: 165.05 | Confirms molecular formula |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete formation of imidate. | Ensure TEOF is fresh and dry. Increase TEOF to 4.0 equiv. |

| No Reaction | Temperature too low. | Verify internal temperature reaches >75°C. |

| Explosion/Pop | Azide accumulation in condenser. | Ensure efficient reflux; do not let HN₃ sublime and solidify. |

| Oiling Out | Product solubility in water.[1][5] | Saturate the aqueous layer with NaCl before extraction. |

References

-

Review of Tetrazole Synthesis

- Title: Nanomaterial catalyzed green synthesis of tetrazoles and its deriv

- Source: RSC Advances, 2021.

-

URL:[Link]

-

Standard Protocol (Amine + TEOF + NaN3)

- Title: Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilic

- Source: ACS Omega, 2019. (Demonstrates the standard TEOF/NaN3/Amine stoichiometry).

-

URL:[Link]

-

Safety Handling of Sodium Azide

-

NMR Characterization Reference

Sources

- 1. ehs.wisc.edu [ehs.wisc.edu]

- 2. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. growingscience.com [growingscience.com]

- 5. chemistry.unm.edu [chemistry.unm.edu]

- 6. nj.gov [nj.gov]

- 7. Tetrazole(288-94-8) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pnrjournal.com [pnrjournal.com]

Application Note: Formulation of 1-(3-Fluorophenyl)tetrazole for Biological Testing

Introduction

The tetrazole ring is a critical pharmacophore in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for carboxylic acid and cis-amide groups.[1] Derivatives of tetrazole exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] 1-(3-Fluorophenyl)tetrazole is a small molecule of interest within this class, necessitating robust and reproducible formulation protocols to ensure the validity of data generated in biological assays.

The primary challenge in the preclinical testing of many small molecules, including phenyl-tetrazole derivatives, is often their limited aqueous solubility.[2][3] An improper formulation can lead to compound precipitation, resulting in inaccurate concentration measurements and, consequently, unreliable biological data.[4] This guide provides a comprehensive framework for the formulation of 1-(3-Fluorophenyl)tetrazole, establishing a self-validating system from initial solubilization to the final assay concentration. The protocols herein are designed to be adaptable for researchers, scientists, and drug development professionals, ensuring scientific integrity and logical workflow.

Physicochemical & Safety Considerations

Compound Properties

1-(3-Fluorophenyl)tetrazole is a solid, white powder at room temperature.[5] The tetrazole moiety confers high aromaticity, which generally contributes to good thermal and chemical stability.[6] However, like many heterocyclic compounds with high nitrogen content, it should be handled with care, as some tetrazole derivatives can be unstable or explosive under specific conditions, such as heating under confinement.[7]

While specific, experimentally-derived solubility data for 1-(3-Fluorophenyl)tetrazole is not widely published, its structure—containing an aromatic phenyl ring—suggests it is likely to be poorly soluble in aqueous solutions.[7] The primary formulation strategy will, therefore, focus on creating a concentrated stock solution in an organic solvent, followed by careful dilution into aqueous assay media.[8]

| Property | Information/Anticipated Value | Source/Rationale |

| Physical State | White Solid | [5] |

| Molecular Weight | 164.14 g/mol | |

| Storage (Powder) | Store at room temperature, in a dry, well-ventilated place. | [5] |

| Aqueous Solubility | Expected to be low. | Based on the hydrophobicity of the phenyl ring.[7] |

| Organic Solubility | High solubility expected in Dimethyl Sulfoxide (DMSO). | DMSO is a powerful solvent for a broad spectrum of compounds.[8] |

Safety Precautions

Before handling, researchers must consult the Safety Data Sheet (SDS). 1-(3-Fluorophenyl)tetrazole is classified as a substance that may cause skin, eye, and respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses.[5]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid creating dust.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Formulation Strategy for In Vitro Assays

The cornerstone of a successful formulation for poorly soluble compounds is a multi-step dilution process designed to avoid precipitation. The strategy described here uses Dimethyl Sulfoxide (DMSO) as the primary solvent for a high-concentration stock, which is then serially diluted to prepare working solutions.